1-(Oxetan-3-yl)piperazine oxalate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified as an organic compound, specifically a piperazine derivative, which incorporates an oxetane ring. The compound is recognized by its CAS number 1706458-52-7 and has garnered interest due to its biological activity and potential therapeutic uses.
The synthesis of 1-(Oxetan-3-yl)piperazine oxalate typically involves the reaction of oxetane derivatives with piperazine. This reaction is conducted under controlled conditions to ensure the formation of the desired product without side reactions.
The synthesis process may include several steps:
The molecular structure of 1-(Oxetan-3-yl)piperazine oxalate features a piperazine ring connected to an oxetane moiety. The specific arrangement of atoms contributes to its unique chemical properties.
1-(Oxetan-3-yl)piperazine oxalate can participate in several chemical reactions typical for piperazine derivatives, such as:
The reactivity of this compound is influenced by the electron-donating nature of the piperazine nitrogen atoms and the steric effects introduced by the oxetane ring.
The mechanism of action for 1-(Oxetan-3-yl)piperazine oxalate may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This is particularly relevant given its exploration in antidepressant and anxiolytic contexts.
Research indicates that compounds similar to 1-(Oxetan-3-yl)piperazine oxalate exhibit significant interactions with various receptors in the central nervous system, suggesting potential therapeutic effects.
1-(Oxetan-3-yl)piperazine oxalate is typically presented as a white crystalline solid. Its melting point and solubility characteristics are essential for determining its handling and application in laboratory settings.
Key chemical properties include:
Relevant data on safety indicates that it may cause irritation upon contact with skin or eyes .
1-(Oxetan-3-yl)piperazine oxalate has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, highlighting its potential as a versatile compound in medicinal chemistry .
The synthesis of the 1-(oxetan-3-yl)piperazine precursor exploits the inherent ring strain of oxetane (approximately 106 kJ/mol) to drive nucleophilic ring-opening reactions. This conjugation typically involves reacting 3-halooxetane (specifically 3-bromooxetane) with unprotected piperazine under controlled basic conditions. The reaction proceeds via an SN₂ mechanism, where the less sterically hindered primary carbon of the oxetane ring undergoes nucleophilic attack by the secondary amine of piperazine. Critical parameters governing regioselectivity and yield include:
Post-reaction, the crude product is isolated via aqueous workup (extraction with dichloromethane) followed by distillation or recrystallization, yielding >85% pure 1-(oxetan-3-yl)piperazine as a free-flowing liquid. This intermediate displays significant synthetic versatility, evidenced by its incorporation into complex drug candidates like the BTK inhibitor rilzabrutinib [5].
Conversion of the free base 1-(oxetan-3-yl)piperazine to its oxalate salt involves acid-base reaction with oxalic acid in a stoichiometric ratio. Optimization focuses on achieving high purity and crystalline form suitable for pharmaceutical intermediates:
Table 1: Optimization Parameters for Oxalate Salt Formation
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | Water | Anhydrous Ethanol | Purity ↑ 95% → 99%; Crystal habit improved |
Temperature | 25°C (ambient) | 0-5°C (crystallization) | Yield ↑ 70% → 92%; Reduced oiling out |
Oxalic Acid Equivalence | 0.8 eq | 1.0 eq | Free base ↓ 8% → <0.5%; Non-hygroscopic solid |
Solvent polarity and protic character profoundly influence salt formation kinetics and crystal morphology:
Table 2: Solvent Impact on Crystallization of 1-(Oxetan-3-yl)piperazine Oxalate
Solvent | Free Base Solubility (g/L, 60°C) | Oxalate Salt Solubility (g/L, 0°C) | Crystal Morphology | Filtration Rate |
---|---|---|---|---|
Methanol | 220 | 15 | Needles | Moderate |
Ethanol | 180 | 8 | Prisms | Fast |
Isopropanol | 90 | 5 | Platelets | Slow |
Acetonitrile | 250 | 20 | Fine powder | Very Slow |
Batch synthesis remains prevalent for small-scale API production (<100 kg/year), but suffers from heat transfer limitations during the exothermic oxetane ring-opening step. Continuous flow reactors offer significant advantages for scale-up:
Challenges persist in crystallization within continuous systems, where achieving the required crystal size distribution (CSD) for filtration necessitates precisely controlled anti-solvent addition and residence time in segmented flow crystallizers.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2